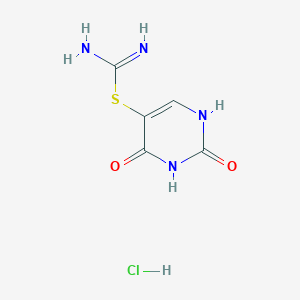
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl carbamimidothioate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring with dioxo groups at positions 2 and 4, and a carbamimidothioate group at position 5. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method can include the use of dicationic molten salts as catalysts to facilitate the reaction . The process is designed to maximize yield and purity while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidothioate group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted pyrimidine compounds
Aplicaciones Científicas De Investigación
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of pyrimidine metabolism.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in metabolic pathways. This inhibition can result in various biological effects, including antiviral and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid: A related compound with similar structural features but different functional groups.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl Chloride: Another derivative with sulfonyl groups, used as a pharmaceutical intermediate.
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: A compound with applications in medicinal chemistry.
Uniqueness
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamimidothioatehydrochloride is unique due to its specific functional groups and the presence of the carbamimidothioate moiety
Propiedades
Número CAS |
42074-70-4 |
|---|---|
Fórmula molecular |
C5H7ClN4O2S |
Peso molecular |
222.65 g/mol |
Nombre IUPAC |
(2,4-dioxo-1H-pyrimidin-5-yl) carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C5H6N4O2S.ClH/c6-4(7)12-2-1-8-5(11)9-3(2)10;/h1H,(H3,6,7)(H2,8,9,10,11);1H |
Clave InChI |
AZHADNFYAVFCDM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)SC(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


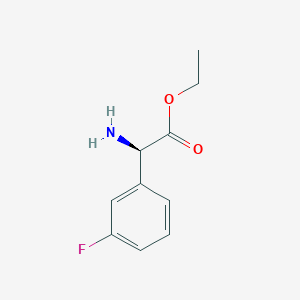
![Benzo[d]thiazole-6-carbohydrazide](/img/structure/B13116578.png)

![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)
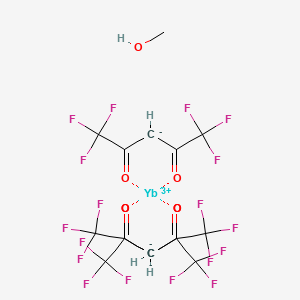
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine](/img/structure/B13116626.png)
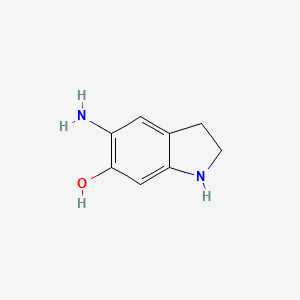
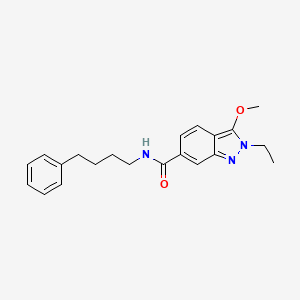
![1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine](/img/structure/B13116645.png)
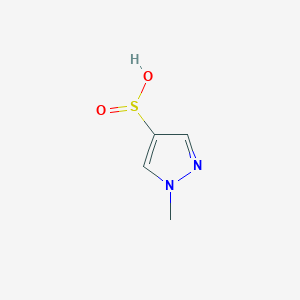
![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13116657.png)
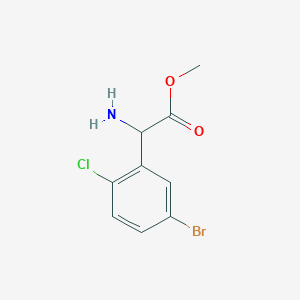
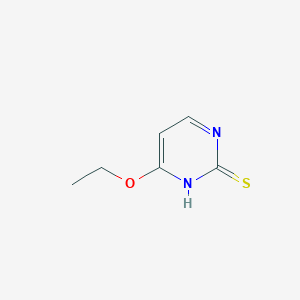
![2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B13116667.png)
